

# A Comparative Analysis of the Cardiotoxicity Profiles of BMS-986094 and Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986094 |           |
| Cat. No.:            | B608112    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The development of antiviral therapies is a critical endeavor in modern medicine. However, ensuring the cardiac safety of these potent agents is paramount. This guide provides an objective comparison of the cardiotoxicity of two nucleotide analogue inhibitors of the hepatitis C virus (HCV) NS5B polymerase: **BMS-986094**, a compound whose development was halted due to cardiac adverse events, and sofosbuvir, an approved and widely used antiviral. This analysis is supported by clinical and preclinical experimental data to inform future drug development and research.

#### **Executive Summary**

BMS-986094 demonstrated significant cardiotoxicity in clinical trials, leading to its discontinuation. In a phase 2 study, a notable percentage of patients experienced cardiac dysfunction, including severe decreases in left ventricular ejection fraction (LVEF) and one fatality.[1][2] In contrast, large-scale analyses of clinical trial data for sofosbuvir have not indicated an increased risk of cardiac events.[3] The primary cardiac concern with sofosbuvir has been the occurrence of severe bradycardia when co-administered with amiodarone.[4][5] [6] Preclinical studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) corroborate these clinical findings, showing direct cardiotoxic effects of BMS-986094 on cardiomyocyte function, while sofosbuvir shows minimal impact.[7][8]

### **Quantitative Data Comparison**



The following tables summarize the key quantitative findings from clinical and preclinical studies on the cardiotoxicity of **BMS-986094** and sofosbuvir.

Table 1: Clinical Cardiotoxicity Data

| Parameter                         | BMS-986094                                                                                                         | Sofosbuvir                                                                                                         |
|-----------------------------------|--------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|
| Primary Adverse Cardiac<br>Event  | Decreased Left Ventricular<br>Ejection Fraction (LVEF), Heart<br>Failure                                           | Symptomatic Bradycardia (primarily with amiodarone coadministration)                                               |
| Incidence of Cardiac  Dysfunction | 14 out of 34 patients in a phase 2 trial showed evidence of cardiac dysfunction.[1]                                | No significant increase in cardiac events in a meta-analysis of 6 randomized controlled trials (2346 patients).[3] |
| Severity of Cardiac Events        | 6 patients with severe LV dysfunction (LVEF <30%), 8 with moderate LV dysfunction (LVEF 30%-50%), and 1 death. [1] | Case reports of severe, sometimes fatal, bradycardia when used with amiodarone. [4][6]                             |

Table 2: Preclinical Cardiotoxicity Data (hiPSC-CMs)

| Parameter                             | BMS-986094                                                                             | Sofosbuvir                                                           |
|---------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Effect on Cardiomyocyte Contractility | Induced contraction<br>dysfunction at concentrations<br>of 0.3–3 μΜ.[7]                | Little to no effect on contractility.[7]                             |
| Effect on Calcium Transients          | Decreased calcium transient amplitude in a concentrationand time-dependent manner. [7] | Little to no effect on calcium transients.[7]                        |
| Effective Concentration for Toxicity  | Effects on electrophysiologic function observed at 80 nM in a 14-day study.[9]         | Negligible effects on electrophysiology when administered alone.[10] |



### **Experimental Protocols**

## In Vitro Cardiotoxicity Assessment using human iPS Cell-derived Cardiomyocytes (hiPSC-CMs)

This experimental approach was pivotal in elucidating the differential cardiotoxic profiles of **BMS-986094** and sofosbuvir.

- Cell Culture: Commercially available hiPSC-CMs were cultured as a monolayer.
- Drug Exposure: The hiPSC-CMs were exposed to varying concentrations of BMS-986094
   (ranging from approximately 80 nM to 3 μM) or sofosbuvir for extended periods, typically a
   minimum of 4 days and up to 14 days, with fresh drug and medium supplied every 2-3 days.
   [7][9]
- Functional Assessment:
  - Contractility Analysis: Motion imaging analysis was used to assess the contractility of the cardiomyocytes. This involved capturing video recordings of the beating cells and analyzing the motion vectors to quantify contraction and relaxation velocities.
  - Electrophysiology: A microelectrode array (MEA) assay was employed to measure the
    electrophysiologic function of the cardiomyocyte monolayer. This technique records
    extracellular field potentials, providing information on beat rate, field potential duration (an
    indicator of action potential duration), and arrhythmic events.[9]
  - Calcium Imaging: A calcium-sensitive fluorescent dye (e.g., Cal-520™ AM) was used to visualize and quantify intracellular calcium transients.[11] Changes in fluorescence intensity correspond to the rise and fall of intracellular calcium levels during excitationcontraction coupling.[7]
- Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was
  performed to measure the expression levels of genes involved in calcium handling, such as
  CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel), RYR2 (encoding
  the ryanodine receptor 2), and NCX1 (encoding the sodium-calcium exchanger 1).[7]

### **Mechanisms of Cardiotoxicity**



The cardiotoxic mechanisms of **BMS-986094** and the sofosbuvir-amiodarone interaction appear to be distinct, with both converging on the disruption of calcium signaling, a critical process in cardiac muscle function.

#### **BMS-986094: Impaired Calcium Handling**

**BMS-986094**-induced cardiotoxicity is primarily attributed to a disruption of intracellular calcium homeostasis. Experimental evidence indicates that **BMS-986094** leads to a decrease in the amplitude of calcium transients in cardiomyocytes.[7][8] This is further supported by the finding that **BMS-986094** inhibits the expression of key genes involved in calcium handling.[7] The reduction in calcium available for myofilament interaction directly impairs the contractile force of the cardiomyocytes, leading to the observed decrease in LVEF.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Understanding BMS-986094 Cardiotoxicity Using Human iPSC-Derived Cardiomyocytes -Evotec [evotec.com]
- 3. Cardiac Harms of Sofosbuvir: Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]







- 4. Severe Bradycardia Induced by Sofosbuvir and Amiodarone which Resolved after the Discontinuation of Both Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Brief: Severe Bradycardia with Sofosbuvir and Amiodarone | The Medical Letter Inc. [secure.medicalletter.org]
- 6. fda.gov [fda.gov]
- 7. Chronic cardiotoxicity assessment of BMS-986094, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes [jstage.jst.go.jp]
- 8. Chronic cardiotoxicity assessment of BMS-986094, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axionbiosystems.com [axionbiosystems.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Identifying Acute Cardiac Hazard in Early Drug Discovery Using a Calcium Transient High-Throughput Assay in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Cardiotoxicity Profiles of BMS-986094 and Sofosbuvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608112#bms-986094-versus-sofosbuvircardiotoxicity-comparison]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com